molecular formula C3H4 B1206475 Allene CAS No. 463-49-0

Allene

Cat. No.: B1206475
CAS No.: 463-49-0
M. Wt: 40.06 g/mol
InChI Key: IYABWNGZIDDRAK-UHFFFAOYSA-N
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Description

Allene, also known as propadiene, is an organic compound with the formula ( \text{H}_2\text{C}=\text{C}=\text{CH}_2 ). It is the simplest member of the this compound family, characterized by having two adjacent carbon-carbon double bonds. Allenes are classified as cumulated dienes, and their unique structure imparts interesting chemical properties and reactivity .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: this compound can be produced industrially through the thermal cracking of hydrocarbons, where higher alkanes are broken down into smaller molecules, including this compound and other dienes.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

Allene possesses a cumulated double bond system, which imparts distinct chemical properties compared to typical alkenes. Its axial chirality and ability to undergo various addition reactions make it a versatile compound in synthetic organic chemistry.

Synthesis of Allenes

The synthesis of allenes can be achieved through several methods, including:

  • Olefination : Terminal alkynes can react with aldehydes to form allenes using various catalysts like zinc iodide or copper .
  • Radical Transformations : Recent advances have employed radical intermediates for the generation of allenes under mild conditions .
  • Transition Metal Catalysis : this compound synthesis via palladium-catalyzed methods has demonstrated efficiency and selectivity .

3.1. Building Blocks for Complex Molecules

This compound serves as a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its unique reactivity allows for the formation of various functional groups.

3.2. Chiral Allylic Boranes

This compound can be utilized in asymmetric dihydroboration reactions to produce chiral allylic boranes, which are valuable in synthesizing homoallylic alcohols with high enantioselectivity .

3.3. Cycloaddition Reactions

This compound readily participates in cycloaddition reactions, such as [2+2] and [4+2] cycloadditions, especially when facilitated by transition metal catalysts . These reactions are critical for constructing cyclic structures found in many natural products.

4.1. Gold and Platinum Complexes

Recent studies have reported the synthesis of this compound-derived gold and platinum complexes that exhibit catalytic activity in various reactions, including the cyclization of enynes . These complexes operate under milder conditions than traditional catalysts.

4.2. Allylation Reactions

This compound has been explored as a low-molecular-weight feedstock for allylation reactions, providing an economical approach to synthesize homoallylic alcohols from ketones . This method is particularly appealing due to its scalability and high stereoselectivity.

Pharmaceutical Applications

This compound's unique properties have led to its exploration in pharmaceutical research:

  • Drug Development : The synthesis of bioactive molecules from this compound derivatives has shown promise in drug discovery processes, particularly in creating compounds with specific therapeutic effects.
  • Enzyme Therapeutics : Research involving this compound has contributed to developing enzyme therapies aimed at treating metabolic disorders such as hyperoxaluria .

Case Studies

StudyApplicationFindings
Rush et al., 2024Asymmetric DihydroborationAchiral ligands control hydroboration; high enantioselectivity achieved .
Ogasawara et al., 2001Cycloaddition ReactionsPalladium-catalyzed reactions yield functionalized terminal allenes effectively .
Recent AdvancesRadical TransformationsMild conditions for this compound generation; potential for bioactive molecule synthesis .

Mechanism of Action

The reactivity of allenes is primarily due to the presence of cumulated double bonds, which create a high degree of strain and unique electronic properties. The central carbon atom of allene is sp-hybridized, forming two sigma bonds and two pi bonds with the terminal sp2-hybridized carbon atoms . This structure allows allenes to participate in various chemical reactions, including cycloadditions and electrophilic additions, by providing multiple reactive sites.

Comparison with Similar Compounds

    Alkenes: Ethylene, propylene

    Alkynes: Acetylene, propyne

Allenes stand out due to their cumulated double bonds, which impart unique reactivity and make them valuable in various chemical transformations and applications.

Biological Activity

Allene, a compound characterized by its unique structure featuring a cumulated double bond system, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential as a pharmacological agent, its mechanisms of action, and relevant case studies.

Overview of this compound

This compound (C3H4) is a hydrocarbon with the structure H2C=C=CH2. Its unique bonding arrangement allows for various chemical modifications that can enhance its biological properties. The incorporation of this compound moieties into larger molecular frameworks has been shown to yield compounds with notable biological activities, including antimicrobial, anticancer, and enzyme inhibition effects.

1. Enzyme Inhibition

One of the most studied biological activities of this compound derivatives is their ability to inhibit enzymes. For instance, recent research has demonstrated that certain this compound-containing compounds exhibit potent inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

  • Case Study : In a study involving isomeric 3-benzazecines decorated with endocyclic this compound structures, several derivatives showed IC50 values in the low micromolar range against AChE. Notably, compound 3e exhibited an IC50 of 4.89 μM and was found to be more effective than its non-allene counterparts .
CompoundAChE Inhibition (IC50 μM)Solubility (μM)Hydrolytic Half-Life (h)
3e4.89 ± 0.4717.4 ± 0.74.5
3n4.45 ± 0.080.200 ± 0.015>12

2. Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties. The incorporation of metal complexes with this compound structures has been particularly promising in enhancing antimicrobial activity.

  • Research Findings : A study indicated that metal-containing this compound complexes exhibited significantly higher antimicrobial activity compared to purely organic compounds, suggesting that the presence of metals can synergistically enhance the biological effects of the this compound moiety .

3. Anticancer Properties

The potential anticancer properties of this compound-containing compounds have been explored in various contexts, particularly through their ability to act as mechanism-based enzyme inhibitors.

  • Mechanism of Action : The unique stereochemistry of allenes allows them to interact with biological targets in novel ways, potentially leading to increased selectivity and potency against cancer cells .

The biological activity of this compound derivatives can often be attributed to their ability to form coordination complexes with metal ions or to engage in nucleophilic reactions due to their electrophilic nature.

  • Nucleophilic Attack : Research has shown that the presence of an this compound moiety can facilitate nucleophilic attacks on biomolecules, thereby altering their function and contributing to the observed biological activities .

Q & A

Q. How do the structural characteristics of allenes influence their reactivity in radical addition reactions?

Allenes exhibit distinct reactivity due to their sp-hybridized central carbon and perpendicular π-bond geometry, which creates unique electron delocalization patterns. Radical additions to allenes are controlled by factors such as substituent effects (electron-withdrawing/donating groups), linker length between the radical center and the proximal allene carbon, and reaction conditions (e.g., solvent polarity, temperature). For example, regioselectivity in trifluoromethyl radical additions favors terminal carbons in monosubstituted allenes due to steric and electronic effects, whereas conjugated systems shift selectivity to internal positions . Computational studies (e.g., CASSCF, B3LYP) and kinetic isotope labeling are critical for elucidating transition states and reaction pathways .

Q. What experimental and computational methods are used to resolve contradictions in this compound oxide cyclization mechanisms?

The cyclization of this compound oxides (e.g., 9(S)-HPODE-derived oxides) involves oxyallyl diradical intermediates, as shown by isotopic labeling and stereochemical analysis. Conflicting mechanistic proposals (zwitterionic vs. diradical pathways) are resolved via:

  • CASPT2 and EOM-SP-CCSD(dT) calculations to compare singlet/triplet diradical energetics .
  • Time-resolved UV-Vis spectroscopy to monitor transient intermediates during thermal decomposition .
  • Crystallographic studies of stabilized diradical intermediates (e.g., tert-butyl-substituted cyclopropanones) .
    These methods confirm that cyclization proceeds via a diradical intermediate with a 1.3 kcal/mol energy preference for the singlet state .

Q. How can enantioselective diboration of allenes be achieved, and what mechanistic insights underpin this process?

Palladium-catalyzed enantioselective diboration employs chiral phosphoramidite ligands to achieve >90% enantiomeric excess. Key mechanistic findings include:

  • Kinetic isotope effect (KIE) studies showing rate-determining oxidative addition of diboron to Pd(0).
  • Stereodifferentiating experiments confirming concerted transfer of both boron groups to the this compound’s terminal alkene, forming η³-π-allyl intermediates .
  • DFT calculations illustrating ligand-induced distortion of the Pd center, which enforces axial chirality transfer .

Q. What role does this compound oxide synthase (AOS) play in plant stress responses, and how is its activity experimentally validated?

AOS converts fatty acid hydroperoxides (e.g., 13(S)-HPODE) to unstable this compound oxides, precursors of jasmonic acid. Validation methods include:

  • Oxygen-18 labeling to track epoxide formation .
  • HPLC-UV analysis of hydrolysis products (α-ketols, cyclopentenones) .
  • Site-directed mutagenesis of conserved residues (e.g., Asn137 in coral AOS) to assess catalytic activity loss .
    Knockout studies in plants reveal AOS’s role in arsenic detoxification via jasmonate signaling .

Q. What advanced synthetic strategies enable the stereospecific preparation of allenes from vinyl triflates?

The C–C fragmentation of vinyl triflates proceeds via a stereospecific mechanism confirmed by:

  • Kinetic and isotopic labeling experiments demonstrating retention of configuration.
  • DFT calculations identifying a low-energy transition state for concerted bond cleavage .
    This method avoids competing alkyne formation by optimizing substituent bulk and reaction temperature (typically –78°C to 0°C) .

Q. How do pyrolysis and oxidation studies of this compound inform combustion modeling?

High-temperature experiments (500–1500°C) coupled with synchrotron VUV photoionization mass spectrometry reveal:

  • This compound dimerization (mass 80 species) as a key pathway for aromatic hydrocarbon growth (e.g., benzene) .
  • Detailed kinetic models incorporating pressure-dependent rate constants for this compound/propyne oxidation, validated against shock-tube data .
    These studies resolve discrepancies in C3H4 combustion mechanisms by quantifying branching ratios for H abstraction vs. radical recombination .

Q. What distinguishes this compound from cumulene in terms of molecular orbitals and synthetic applications?

This compound’s perpendicular π-bonds create non-interacting molecular orbitals, whereas cumulene’s linear π-system allows conjugation. This difference is exploited in:

  • Cycloadditions : Allenes undergo [2+2] or [4+2] reactions with dienophiles to form strained bicyclic compounds (e.g., bridgehead alkenes) .
  • Chirality transfer : Axial chirality in allenes is converted to central chirality in cyclopropane derivatives via radical pathways .

Q. How do vibrational spectroscopy and normal coordinate analysis clarify this compound’s dynamic behavior?

Mean amplitude of vibration (MAV) calculations using observed IR/Raman fundamentals reveal:

  • Bond-length alternation in excited states, validated via isotopic substitution (this compound-d4) .
  • Temperature-dependent deviations in sp²/sp hybridization, critical for predicting thermal stability .

Q. What methodological challenges arise in isolating natural this compound oxides, and how are they addressed?

This compound oxides (t₁/₂ ~15–30 sec at 0°C) require:

  • Cryoenzymatic techniques (–15°C extraction) to stabilize intermediates .
  • Derivatization (e.g., methyl esters) for NMR and CD analysis .
  • Trapping agents (e.g., FLP complexes) to isolate reactive species for XRD .

Q. How do computational models reconcile conflicting data on this compound’s role in atmospheric chemistry?

Conflicting isotopic signatures in atmospheric C3H4 are resolved using master equation modeling (MESS), which accounts for:

  • Collisional energy transfer during this compound/propyne interconversion.
  • Tropospheric oxidation pathways mediated by OH radicals, validated via cavity ring-down spectroscopy .

Properties

IUPAC Name

propa-1,2-diene
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InChI

InChI=1S/C3H4/c1-3-2/h1-2H2
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InChI Key

IYABWNGZIDDRAK-UHFFFAOYSA-N
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Canonical SMILES

C=C=C
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Molecular Formula

C3H4
Record name PROPADIENE, STABILIZED
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Related CAS

24979-93-9
Record name Polyallene
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DSSTOX Substance ID

DTXSID1029178, DTXSID801027035
Record name 1,2-Propadiene
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Record name 1,2-Propadiene-1,3-diylidene
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Molecular Weight

40.06 g/mol
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Physical Description

Propadiene, stabilized appears as a colorless flammable gas. May become unstable. Not toxic but asphyxiation may occur because of displacement of oxygen. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, Colorless gas; [HSDB]
Record name PROPADIENE, STABILIZED
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Boiling Point

-34.5 °C @ 760 MM HG
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Solubility

INSOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER
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Density

1.787
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Vapor Pressure

5430.0 [mmHg]
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Color/Form

GAS, COLORLESS

CAS No.

463-49-0, 12075-35-3, 60731-10-4
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Melting Point

-136 °C
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